molecular formula C20H17N3O4 B11022855 (2R)-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}(phenyl)ethanoic acid

(2R)-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}(phenyl)ethanoic acid

Cat. No.: B11022855
M. Wt: 363.4 g/mol
InChI Key: QCNSYJXMKOTRHE-LJQANCHMSA-N
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Description

(2R)-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID is a complex organic compound with a unique structure that includes a pyridazinone ring, phenyl groups, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazinone ring, followed by the introduction of the phenyl groups and the amino acid moiety. Key steps include:

    Formation of the Pyridazinone Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Amino Acid Coupling: The final step involves coupling the pyridazinone derivative with an amino acid using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Halogenated reagents, nucleophiles, and polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

(2R)-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (2R)-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites or allosteric sites, thereby influencing the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)-2-PHENYLETHANOIC ACID is unique due to its specific combination of a pyridazinone ring, phenyl groups, and an amino acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

(2R)-2-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C20H17N3O4/c24-17(21-19(20(26)27)15-9-5-2-6-10-15)13-23-18(25)12-11-16(22-23)14-7-3-1-4-8-14/h1-12,19H,13H2,(H,21,24)(H,26,27)/t19-/m1/s1

InChI Key

QCNSYJXMKOTRHE-LJQANCHMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N[C@H](C3=CC=CC=C3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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